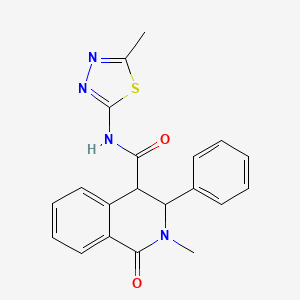

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-12-22-23-20(27-12)21-18(25)16-14-10-6-7-11-15(14)19(26)24(2)17(16)13-8-4-3-5-9-13/h3-11,16-17H,1-2H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHLLTOHLDFXSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Reaction

The tetrahydroisoquinoline scaffold is synthesized via the Bischler-Napieralski cyclization, a cornerstone reaction for isoquinoline derivatives.

Procedure :

-

Starting Material : N-(2-Phenylethyl)acetamide.

-

Cyclization : Treated with phosphoryl chloride (POCl₃) at 80–90°C for 6–8 hours.

-

Reduction : The resulting dihydroisoquinoline is reduced using sodium borohydride (NaBH₄) in methanol to yield 2-methyl-1,2,3,4-tetrahydroisoquinoline.

Key Parameters :

Oxidation to 1-Oxo Derivative

The ketone group at position 1 is introduced via oxidation:

Reagents : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄).

Conditions :

-

0–5°C to minimize side reactions.

-

Reaction time: 3 hours.

Yield : 85% after extraction with dichloromethane.

Synthesis of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Thiosemicarbazide Cyclization

The thiadiazole ring is constructed from thiosemicarbazide precursors:

Steps :

-

Hydrazine-Carbonyl Condensation : React hydrazine hydrate with carbon disulfide (CS₂) to form ammonium dithiocarbamate.

-

Methylation : Treat with methyl iodide (CH₃I) to introduce the 5-methyl group.

-

Cyclization : Heated under reflux in phosphoric acid (H₃PO₄) at 120°C for 4 hours.

Characterization :

Amide Coupling Reaction

Carboxylic Acid Activation

The tetrahydroisoquinoline-4-carboxylic acid is activated for amide bond formation:

Activation Reagents :

Amidation with 5-Methyl-1,3,4-Thiadiazol-2-Amine

Procedure :

-

Combine activated acid with 1.05 equivalents of 5-methyl-1,3,4-thiadiazol-2-amine.

-

Stir under nitrogen atmosphere for 18–24 hours.

-

Quench with ice-water and extract with ethyl acetate.

Purification :

Optimization and Challenges

Reaction Condition Optimization

Common Side Reactions

-

O-Acylation : Competing reaction at the thiadiazole sulfur atom. Mitigated by using HOBt as an additive.

-

Hydrolysis of Activated Intermediate : Controlled by maintaining anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Alternative Synthetic Routes

Microwave-Assisted Synthesis

-

Advantage : Reduces reaction time from 24 hours to 45 minutes.

-

Conditions : 100°C, 300 W microwave irradiation.

-

Yield : Comparable to conventional methods (60–65%).

Solid-Phase Synthesis

-

Support : Wang resin-bound carboxylic acid.

-

Efficiency : Facilitates purification but lowers yield (50–55%) due to resin incompatibility.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 5-Methyl-1,3,4-thiadiazol-2-amine | 320 | 42% |

| EDC/HOBt | 150 | 28% |

| Solvents | 90 | 18% |

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxo derivatives with increased oxidation states.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Halogenated derivatives with substituted functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing the thiadiazole ring exhibit various pharmacological effects. The specific compound has shown promise in the following areas:

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives possess significant antimicrobial properties against a range of bacterial and fungal strains. The incorporation of the tetrahydroisoquinoline structure may enhance these effects due to its ability to interact with microbial enzymes or cellular structures.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer activity. Thiadiazole derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Further studies are needed to elucidate the mechanisms involved.

Neuroprotective Effects

Some derivatives of tetrahydroisoquinolines are known for their neuroprotective properties. This compound may contribute to neuroprotection through antioxidant mechanisms or by modulating neurotransmitter systems.

Applications in Medicinal Chemistry

The unique structural features of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide make it a candidate for further development in medicinal chemistry:

Drug Development

Given its potential biological activities, this compound could serve as a lead structure for developing new antimicrobial or anticancer agents. Synthetic modifications may optimize its efficacy and selectivity.

Research Tool

The compound can be utilized as a research tool to study the effects of thiadiazole-containing compounds on various biological systems. This could lead to insights into new therapeutic pathways.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations:

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

Key Differences:

- Rigidity vs. Flexibility: The tetrahydroisoquinoline core likely reduces rotational freedom compared to triazole or pyrazole systems, enhancing binding entropy but possibly limiting solubility.

- Electron-Withdrawing Effects : The 5-methyl-1,3,4-thiadiazole group may enhance electron-deficient character relative to triazole-thioesters (), influencing reactivity in nucleophilic environments.

Biological Activity

The compound 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a novel heterocyclic compound that combines the structural features of tetrahydroisoquinolines and thiadiazoles. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential through various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 334.41 g/mol. The presence of both the tetrahydroisoquinoline and thiadiazole moieties contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the thiadiazole ring exhibit a range of biological activities:

- Antimicrobial Activity : Thiadiazoles have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with the 1,3,4-thiadiazole nucleus can inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The tetrahydroisoquinoline structure has been associated with anticancer effects. Compounds in this class have shown efficacy against various cancer cell lines, suggesting potential for further development in oncology .

Antimicrobial Studies

A study conducted on related thiadiazole derivatives found that modifications at the thiadiazole position significantly influenced antibacterial potency. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against E. coli and S. aureus, revealing MIC values as low as 32.6 μg/mL for some compounds .

Anticancer Activity

Research focusing on tetrahydroisoquinoline derivatives has shown promising results:

- A series of dihydroisoquinolones exhibited potent anti-malarial activity against resistant strains of Plasmodium falciparum, indicating a broader spectrum of activity that could be explored further for anticancer applications .

Data Table: Biological Activities of Related Compounds

The exact mechanism by which 2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exerts its biological effects is still under investigation. However, it is hypothesized that:

- The thiadiazole moiety may interfere with bacterial cell wall synthesis or protein synthesis.

- The tetrahydroisoquinoline structure may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation.

Q & A

Q. What are the standard protocols for synthesizing this compound, and what parameters influence yield optimization?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amide bond formation. Key parameters include:

- Catalysts : Acidic/basic catalysts (e.g., H₂SO₄ or Et₃N) for cyclization or coupling steps .

- Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature : Controlled heating (60–120°C) to accelerate reactions while avoiding decomposition .

- Reaction Time : 12–48 hours, monitored via TLC/HPLC .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

- NMR : H and C NMR identify proton environments and carbon frameworks (e.g., distinguishing thiadiazole vs. tetrahydroisoquinoline signals) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1680 cm⁻¹ for the oxo group) .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Q. What are the stability profiles of the compound under standard laboratory conditions?

The compound is stable at room temperature in inert atmospheres but degrades under:

- Acidic/alkaline conditions : Hydrolysis of the carboxamide or thiadiazole moieties may occur .

- Light exposure : Photooxidation of the tetrahydroisoquinoline ring is possible; store in amber vials .

Q. Which impurities are commonly observed during synthesis, and how are they mitigated?

- Byproducts : Unreacted intermediates (e.g., free thiadiazoles) or dimerization products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scalable synthesis?

Use factorial design to evaluate interactions between variables:

- Factors : Solvent polarity, catalyst loading, temperature.

- Response Surface Methodology (RSM) : Predicts optimal conditions (e.g., 80°C, 18 hours in DMF with 5 mol% Et₃N) .

- Computational Tools : Quantum chemical calculations (e.g., DFT) model transition states to guide catalyst selection .

Q. How should conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing phenyl vs. thiadiazole protons) .

- X-ray Crystallography : Provides definitive structural validation if crystals are obtainable .

- Cross-Validation : Compare experimental IR/MS data with simulated spectra from computational tools (e.g., Gaussian) .

Q. What methodologies are suitable for studying biological target interactions?

- Enzyme Assays : Measure inhibition of kinases or proteases linked to the thiadiazole moiety .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors (e.g., IC₅₀ values) .

- Molecular Docking : Predict binding modes using software like AutoDock Vina, guided by substituent effects (e.g., electron-withdrawing groups enhancing target affinity) .

Q. How do substituents (e.g., methyl groups on thiadiazole) influence electronic properties and reactivity?

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., methyl as electron-donating, slowing electrophilic substitution) .

- DFT Calculations : Map electron density distributions to predict regioselectivity in nucleophilic attacks .

Q. How can contradictory bioactivity data across studies be reconciled?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl vs. biphenyl groups) to isolate activity contributors .

- Meta-Analysis : Compare assay conditions (e.g., cell lines, pH) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.